Cas no 78811-40-2 (ethyl 2-cyano-3-cyclohexylpropanoate)

ethyl 2-cyano-3-cyclohexylpropanoate Chemical and Physical Properties
Names and Identifiers
-
- Cyclohexanepropanoic acid, α-cyano-, ethyl ester
- ethyl 2-cyano-3-cyclohexylpropanoate
-
- Inchi: 1S/C12H19NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h10-11H,2-8H2,1H3
- InChI Key: HKECEGDLGAASSN-UHFFFAOYSA-N
- SMILES: CCOC(C(C#N)CC1CCCCC1)=O
ethyl 2-cyano-3-cyclohexylpropanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-175774-0.05g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 0.05g |
$97.0 | 2023-09-20 | |
1PlusChem | 1P01BDMU-250mg |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 250mg |
$308.00 | 2024-04-21 | |
1PlusChem | 1P01BDMU-50mg |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 50mg |
$177.00 | 2024-04-21 | |
Enamine | EN300-175774-10g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 10g |
$2209.0 | 2023-09-20 | |
1PlusChem | 1P01BDMU-500mg |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 500mg |
$546.00 | 2024-04-21 | |
1PlusChem | 1P01BDMU-10g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 10g |
$2793.00 | 2023-12-16 | |
Enamine | EN300-175774-2.5g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 2.5g |
$1008.0 | 2023-09-20 | |
Enamine | EN300-175774-10.0g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 10g |
$2209.0 | 2023-06-08 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995316-1g |
Ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 95% | 1g |
¥2828.0 | 2024-04-18 | |
Enamine | EN300-175774-0.5g |
ethyl 2-cyano-3-cyclohexylpropanoate |
78811-40-2 | 93% | 0.5g |
$391.0 | 2023-09-20 |
ethyl 2-cyano-3-cyclohexylpropanoate Related Literature
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
2. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
-
4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
Additional information on ethyl 2-cyano-3-cyclohexylpropanoate
Professional Introduction to Ethyl 2-cyano-3-cyclohexylpropanoate (CAS No. 78811-40-2)
Ethyl 2-cyano-3-cyclohexylpropanoate (CAS No. 78811-40-2) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and potential therapeutic developments. The combination of a cyano group and a cyclohexyl substituent in its molecular framework imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of ethyl 2-cyano-3-cyclohexylpropanoate consists of a propanoate ester moiety linked to an ethyl group, with a cyano group attached to the second carbon atom and a cyclohexyl ring substituent at the third carbon position. This arrangement contributes to its versatility in chemical transformations, including nucleophilic addition reactions, condensation reactions, and cyclization processes. Such reactivity is highly advantageous in the context of drug discovery and material science, where precise molecular modifications are often required.
In recent years, ethyl 2-cyano-3-cyclohexylpropanoate has been explored for its potential applications in the development of novel pharmaceuticals. The cyano group, known for its ability to participate in hydrogen bonding and act as a bioisostere for other functional groups, enhances the compound's interaction with biological targets. This feature has been particularly interesting for researchers investigating enzyme inhibitors and receptor modulators. Furthermore, the cyclohexyl ring provides steric hindrance and conformational flexibility, which can be critical in optimizing drug-like properties such as solubility, permeability, and metabolic stability.
One of the most compelling aspects of ethyl 2-cyano-3-cyclohexylpropanoate is its role as a building block in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of advanced intermediates that are precursors to active pharmaceutical ingredients (APIs). The compound's ability to undergo selective reactions while maintaining structural integrity makes it an indispensable tool in synthetic organic chemistry. Recent studies have demonstrated its utility in constructing heterocyclic scaffolds, which are prevalent in many bioactive compounds.
The pharmaceutical industry has shown particular interest in ethyl 2-cyano-3-cyclohexylpropanoate due to its potential as a precursor for drugs targeting neurological disorders. The structural motifs present in this compound bear resemblance to known pharmacophores that interact with central nervous system receptors. Researchers have been experimenting with derivatives of this compound to develop novel therapeutics with improved efficacy and reduced side effects. Preliminary findings suggest that modifications to the cyano group or the cyclohexyl ring can significantly alter pharmacological profiles, offering new avenues for drug development.
Beyond pharmaceutical applications, ethyl 2-cyano-3-cyclohexylpropanoate finds utility in material science and agrochemical research. Its unique chemical properties make it suitable for synthesizing polymers with enhanced mechanical strength and thermal stability. Additionally, it has been investigated as a precursor for agrochemicals that exhibit improved environmental compatibility while maintaining high efficacy against pests and diseases. The compound's versatility underscores its importance as a multifunctional building block in various scientific disciplines.
The synthesis of ethyl 2-cyano-3-cyclohexylpropanoate typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate carboxylic acids and cyanides, followed by esterification with ethanol under acidic conditions. Advances in catalytic methods have further refined these processes, enabling more efficient production scales suitable for industrial applications. The growing demand for this compound has prompted researchers to explore greener synthetic pathways that minimize waste generation and energy consumption.
In conclusion, ethyl 2-cyano-3-cyclohexylpropanoate (CAS No. 78811-40-2) is a highly versatile organic compound with significant potential across multiple scientific domains. Its unique structural features enable diverse chemical transformations, making it an invaluable intermediate in pharmaceutical synthesis, material science, and agrochemical development. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation in both academic and industrial settings.
78811-40-2 (ethyl 2-cyano-3-cyclohexylpropanoate) Related Products
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
